molecular formula C9H14O4 B14018013 Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester CAS No. 50598-40-8

Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester

Cat. No.: B14018013
CAS No.: 50598-40-8
M. Wt: 186.20 g/mol
InChI Key: JTNDZINZKNRYIT-UHFFFAOYSA-N
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Description

Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester is an organic compound with the molecular formula C₇H₁₂O₄. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by methyl and propenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

Propanedioic acid+2MethanolPropanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester+Water\text{Propanedioic acid} + 2 \text{Methanol} \rightarrow \text{this compound} + \text{Water} Propanedioic acid+2Methanol→Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of a strong acid catalyst, such as sulfuric acid, is common to accelerate the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various ester derivatives

Scientific Research Applications

Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the methyl and propenyl groups, which can affect its binding to enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, methyl-, dimethyl ester: Similar in structure but lacks the propenyl group.

    Propanedioic acid, 2-propenyl-, diethyl ester: Contains ethyl groups instead of methyl groups.

    2-Propenoic acid, 2-methyl-, 2-propenyl ester: Similar in structure but has a different ester configuration.

Uniqueness

Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester is unique due to the presence of both methyl and propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

50598-40-8

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl 2-(2-methylprop-2-enyl)propanedioate

InChI

InChI=1S/C9H14O4/c1-6(2)5-7(8(10)12-3)9(11)13-4/h7H,1,5H2,2-4H3

InChI Key

JTNDZINZKNRYIT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(=O)OC)C(=O)OC

Origin of Product

United States

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